2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
The compound 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide features a fused imidazo[1,2-c]quinazoline core substituted with a sulfanyl group at position 5, a carbamoylmethyl-furan-2-ylmethyl moiety at position 2, and a 2-methoxyphenyl acetamide side chain. This structure combines multiple pharmacophoric elements:
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5S/c1-35-21-11-5-4-10-19(21)28-23(33)15-37-26-30-18-9-3-2-8-17(18)24-29-20(25(34)31(24)26)13-22(32)27-14-16-7-6-12-36-16/h2-12,20H,13-15H2,1H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURFDXFRXCQVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule that combines various functional groups, including a furan ring and an imidazoquinazoline core. This article aims to explore its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Furan Ring : A five-membered aromatic ring with oxygen.
- Imidazoquinazoline Core : A bicyclic structure known for its diverse biological activities.
- Carbamoyl and Acetamide Functionalities : These groups enhance solubility and biological interaction.
Antimicrobial Properties
Recent studies have indicated that imidazoquinazolines exhibit significant antimicrobial activity. For instance, compounds structurally related to our target compound have shown potent inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups, such as methoxy groups, has been linked to enhanced activity against alpha-glucosidase, which is crucial for carbohydrate metabolism .
Anticancer Activity
The imidazoquinazoline scaffold is recognized for its anticancer properties. Research has demonstrated that derivatives of this scaffold can induce apoptosis in cancer cells by modulating specific signaling pathways . The mechanism often involves the inhibition of cell proliferation and the promotion of cell cycle arrest.
Enzyme Inhibition
Studies have also highlighted the potential of this compound as an enzyme inhibitor. Specifically, the interactions with alpha-glucosidase suggest a role in managing blood sugar levels in diabetic patients. The structure-activity relationship (SAR) indicates that modifications in the substituents can significantly affect inhibitory potency .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets within cells. The furan and imidazoquinazoline components may facilitate binding to enzymes or receptors, thereby modulating their activity .
Case Studies and Research Findings
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 517.56 g/mol. The unique combination of functional groups enhances its reactivity and biological activity, making it a candidate for further research in pharmacology and material science.
Antimicrobial Activity
Research indicates that compounds derived from similar structural frameworks exhibit significant antimicrobial properties. For instance, various quinazoline derivatives have shown efficacy against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the furan and imidazoquinazoline moieties may enhance these antimicrobial effects due to their ability to interact with bacterial enzymes or receptors .
Anticancer Potential
The imidazoquinazoline core has been associated with anticancer activities in several studies. Compounds within this class have demonstrated the ability to inhibit tumor growth through mechanisms that may involve the modulation of key signaling pathways associated with cancer progression. For example, derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Neuroprotective Effects
Some derivatives of this compound structure have been investigated for neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanisms may include antioxidant activity and the modulation of neurotransmitter systems, which are critical in conditions such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of imidazoquinazoline derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against MRSA strains. For example, one derivative showed an MIC of 0.25 μg/mL against MRSA, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In another study focusing on anticancer efficacy, compounds derived from the imidazoquinazoline framework were tested against various cancer cell lines. One compound was found to reduce cell viability by over 70% at concentrations as low as 10 µM, highlighting its potential as a lead compound for further development in cancer therapy .
Case Study 3: Neuroprotection
Research into neuroprotective agents has identified several derivatives that exhibit protective effects on neuronal cells under oxidative stress conditions. These compounds were shown to reduce reactive oxygen species (ROS) levels significantly, suggesting their potential utility in treating neurodegenerative disorders .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural analogs and their differences:
Physicochemical Properties
- Synthetic Complexity : The furan-2-ylmethyl carbamoyl group requires multi-step synthesis (e.g., coupling reactions in ), increasing production costs relative to triazole analogs () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
